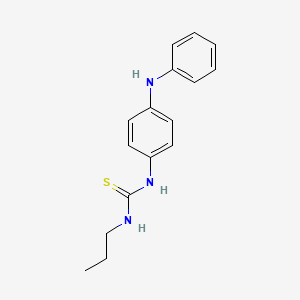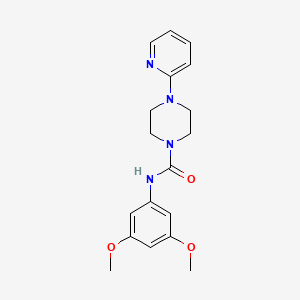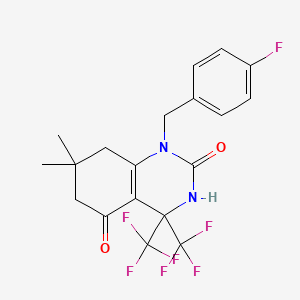![molecular formula C21H24Cl2N2O3 B4674151 N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B4674151.png)
N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide
Übersicht
Beschreibung
N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide, also known as BAY 876, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 876 is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), a protein that plays a crucial role in regulating intracellular pH and cell volume. In
Wirkmechanismus
N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide 876 selectively inhibits the activity of NHE1, a protein that regulates intracellular pH and cell volume. NHE1 is overexpressed in many cancer cells and plays a critical role in tumor growth and metastasis. Inhibition of NHE1 activity by this compound 876 leads to decreased intracellular pH and increased cell death in cancer cells. In addition, this compound 876 has been shown to reduce the risk of heart failure and stroke by inhibiting NHE1 activity in the heart and blood vessels, leading to decreased cell death and improved cardiac function.
Biochemical and Physiological Effects:
This compound 876 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 876 inhibits NHE1 activity, leading to decreased intracellular pH and increased cell death. In the heart and blood vessels, this compound 876 inhibits NHE1 activity, leading to decreased cell death and improved cardiac function. Additionally, this compound 876 has been shown to reduce inflammation and oxidative stress, which are major factors in the development of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide 876 is its selectivity for NHE1. This allows for targeted inhibition of NHE1 activity in cancer cells and the heart and blood vessels. Additionally, this compound 876 has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound 876 is its low yield in synthesis, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide 876. One area of focus is the development of more efficient synthesis methods to increase the yield of this compound 876. Additionally, further studies are needed to determine the optimal dosage and administration of this compound 876 for therapeutic applications. Finally, more research is needed to explore the potential of this compound 876 in the treatment of other diseases, such as neurological disorders and autoimmune diseases.
Conclusion:
This compound 876 is a promising chemical compound with potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and other conditions. Its selective inhibition of NHE1 activity makes it a valuable tool for targeted inhibition of this protein in cancer cells and the heart and blood vessels. Further research is needed to explore the full potential of this compound 876 in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide 876 has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of cancer. NHE1 is overexpressed in many cancer cells and plays a critical role in tumor growth and metastasis. This compound 876 has been shown to inhibit NHE1 activity in cancer cells, leading to decreased cell proliferation and increased cell death. Additionally, this compound 876 has been studied for its potential role in the treatment of heart failure, stroke, and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[4-(2,4-dichlorophenoxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-21(2,3)25-20(27)14-6-9-16(10-7-14)24-19(26)5-4-12-28-18-11-8-15(22)13-17(18)23/h6-11,13H,4-5,12H2,1-3H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNXHRLGKRUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4674084.png)

![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4674100.png)
![1,3,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4674107.png)
![4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4674111.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4674126.png)
![[6-[3-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4674138.png)
![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4674164.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)
